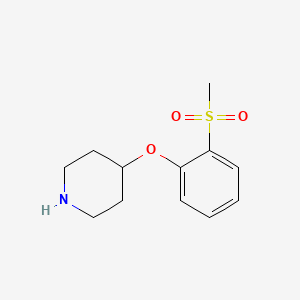![molecular formula C12H18N6O5S2 B13604441 {(2R,3S,5R)-5-[4-amino-3-(ethylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-3-hydroxytetrahydrofuran-2-yl}methyl sulfamate](/img/structure/B13604441.png)
{(2R,3S,5R)-5-[4-amino-3-(ethylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-3-hydroxytetrahydrofuran-2-yl}methyl sulfamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{(2R,3S,5R)-5-[4-amino-3-(ethylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-3-hydroxytetrahydrofuran-2-yl}methyl sulfamate is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity. The presence of multiple functional groups, such as amino, hydroxyl, and sulfamate, makes it a versatile molecule for chemical reactions and applications.
Preparation Methods
The synthesis of {(2R,3S,5R)-5-[4-amino-3-(ethylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-3-hydroxytetrahydrofuran-2-yl}methyl sulfamate involves several steps. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the ethylsulfanyl group: This step typically involves a nucleophilic substitution reaction.
Attachment of the tetrahydrofuran ring: This can be done through a ring-closing reaction.
Incorporation of the sulfamate group: This step often involves the reaction of an amine with a sulfamoyl chloride.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs. Flow microreactor systems have been shown to be efficient and sustainable for similar complex syntheses .
Chemical Reactions Analysis
{(2R,3S,5R)-5-[4-amino-3-(ethylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-3-hydroxytetrahydrofuran-2-yl}methyl sulfamate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Hydrolysis: The sulfamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and sulfamic acid.
Common reagents and conditions for these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.
Biology: The pyrazolo[3,4-d]pyrimidine core is known for its biological activity, making this compound a potential candidate for drug development and biochemical studies.
Medicine: Its unique structure allows it to interact with various biological targets, potentially leading to the development of new therapeutic agents.
Industry: The compound can be used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of {(2R,3S,5R)-5-[4-amino-3-(ethylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-3-hydroxytetrahydrofuran-2-yl}methyl sulfamate involves its interaction with specific molecular targets. The pyrazolo[3,4-d]pyrimidine core can bind to enzymes and receptors, modulating their activity. The sulfamate group may also play a role in inhibiting certain enzymes by mimicking the natural substrate. The exact pathways and molecular targets depend on the specific biological context and require further research to elucidate fully .
Comparison with Similar Compounds
Similar compounds include other pyrazolo[3,4-d]pyrimidine derivatives, such as:
- {(2R,3S,5R)-5-[4-amino-3-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-3-hydroxytetrahydrofuran-2-yl}methyl sulfamate
- {(2R,3S,5R)-5-[4-amino-3-(propylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-3-hydroxytetrahydrofuran-2-yl}methyl sulfamate
These compounds share a similar core structure but differ in the substituents attached to the pyrazolo[3,4-d]pyrimidine ring. The unique combination of functional groups in {(2R,3S,5R)-5-[4-amino-3-(ethylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-3-hydroxytetrahydrofuran-2-yl}methyl sulfamate gives it distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C12H18N6O5S2 |
|---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
[(2R,3S,5R)-5-(4-amino-3-ethylsulfanylpyrazolo[3,4-d]pyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl sulfamate |
InChI |
InChI=1S/C12H18N6O5S2/c1-2-24-12-9-10(13)15-5-16-11(9)18(17-12)8-3-6(19)7(23-8)4-22-25(14,20)21/h5-8,19H,2-4H2,1H3,(H2,13,15,16)(H2,14,20,21)/t6-,7+,8+/m0/s1 |
InChI Key |
BCXBJKSUTZHZCN-XLPZGREQSA-N |
Isomeric SMILES |
CCSC1=NN(C2=NC=NC(=C21)N)[C@H]3C[C@@H]([C@H](O3)COS(=O)(=O)N)O |
Canonical SMILES |
CCSC1=NN(C2=NC=NC(=C21)N)C3CC(C(O3)COS(=O)(=O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


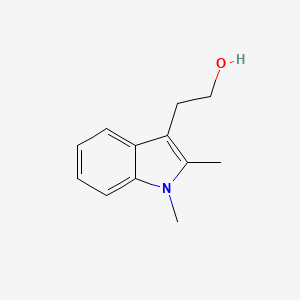
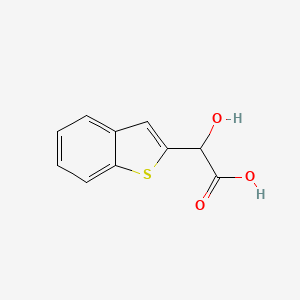
![N-benzyl-2-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]acetamide](/img/structure/B13604374.png)
![(1r)-1-(7-Oxabicyclo[2.2.1]heptan-2-yl)ethan-1-amine](/img/structure/B13604376.png)
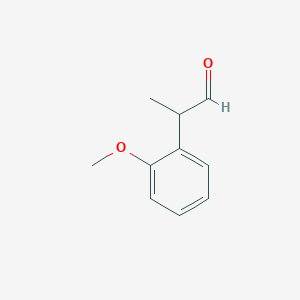
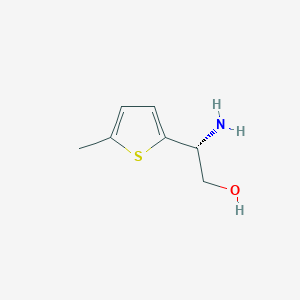
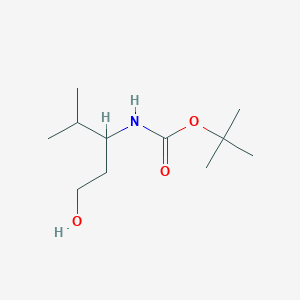
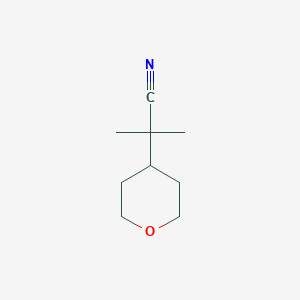
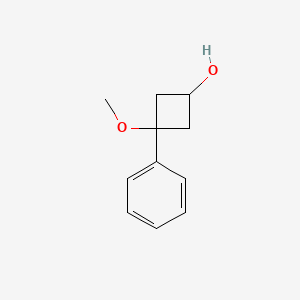
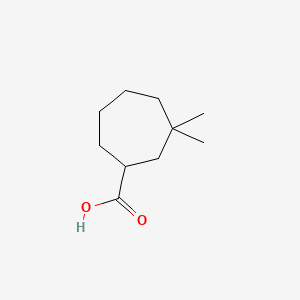
![3-[(Pyridin-4-yl)formamido]propanoicacidhydrochloride](/img/structure/B13604433.png)

